Benzeneethanamine, N-hydroxy-
Description
Nomenclature and Structural Context within Organic Chemistry
The systematic IUPAC name for this compound is N-(2-phenylethyl)hydroxylamine. The name "Benzeneethanamine, N-hydroxy-" is also used and clearly describes its structure: a benzene (B151609) ring attached to an ethanamine (two-carbon amine) chain, with a hydroxyl group substituted on the nitrogen atom.
Structurally, it is a derivative of phenethylamine (B48288) (Benzeneethanamine), which consists of a phenethyl group (a benzene ring attached to an ethyl group) bonded to an amino group. The key feature of Benzeneethanamine, N-hydroxy- is the presence of a hydroxyl (-OH) group on the nitrogen atom of the amine, making it a hydroxylamine (B1172632) derivative. This N-hydroxy moiety significantly influences the compound's electronic properties and reactivity compared to its parent amine.
Table 1: Chemical Identifiers for Benzeneethanamine, N-hydroxy-
| Identifier | Value |
|---|---|
| Systematic Name | N-(2-phenylethyl)hydroxylamine |
| Other Names | Benzeneethanamine, N-hydroxy-; N-Hydroxyphenethylamine |
| Molecular Formula | C₈H₁₁NO |
| Parent Compound | Phenethylamine (Benzeneethanamine) nist.govontosight.ai |
General Significance in Contemporary Chemical Research (non-biological applications)
While specific research on the non-biological applications of Benzeneethanamine, N-hydroxy- is not extensive, its chemical structure suggests potential utility in several areas of contemporary chemical research. These applications are largely inferred from the known chemistry of hydroxylamines and phenethylamine derivatives.
One of the primary potential roles for Benzeneethanamine, N-hydroxy- is as a chemical intermediate in organic synthesis. The hydroxylamine functional group is versatile and can be a precursor to various other functional groups. For instance, it can be oxidized to form nitroso or nitro compounds, or it can be involved in the synthesis of various nitrogen-containing heterocycles. The phenethylamine framework is a common scaffold in the development of more complex molecules. Therefore, Benzeneethanamine, N-hydroxy- could serve as a valuable building block in the multi-step synthesis of novel organic materials or ligands. Related phenethylamine derivatives are often used as intermediates in the synthesis of dyes and other organic compounds. nih.gov
Additionally, the N-hydroxy group can act as a ligand for metal ions. The oxygen and nitrogen atoms of the hydroxylamine group can both coordinate with metal centers, making it a potential bidentate ligand. The study of coordination chemistry and the development of new metal complexes with specific catalytic or material properties is a significant area of research. The synthesis of novel ligands is crucial to this field, and N-hydroxy derivatives of amines are known to form stable complexes with a variety of metals. These complexes can be investigated for their catalytic activity in oxidation reactions or for their potential in materials science.
The presence of the N-hydroxy group also introduces the possibility of forming stable radical species, which could be of interest in the study of radical chemistry and in the development of organic magnetic materials.
Table 2: Estimated Physicochemical Properties of Benzeneethanamine, N-hydroxy-
| Property | Value (Estimated) | Notes |
|---|---|---|
| Molecular Weight | 137.18 g/mol | Calculated |
| Boiling Point | Not available | Expected to be higher than phenethylamine due to hydrogen bonding. |
| Solubility | Not available | The N-hydroxy group may increase water solubility compared to phenethylamine. |
| pKa | Not available | The N-hydroxy group will affect the basicity of the nitrogen atom compared to phenethylamine. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMJJSIJDMYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185954 | |
| Record name | 1-Hydroxylamino-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-93-4 | |
| Record name | 1-Hydroxylamino-2-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxylamino-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Approaches to N-Hydroxylation of Phenethylamine (B48288) Derivatives
The central transformation in synthesizing the target compound is the N-hydroxylation of a phenethylamine derivative. This can be approached through direct oxygen atom transfer to the nitrogen or indirectly by building the hydroxylamine (B1172632) functionality from a precursor.
The direct oxidation of primary and secondary amines to their corresponding N-hydroxy derivatives is a synthetically desirable but challenging transformation.
Chemical Oxidation: Direct oxidation of primary amines like phenethylamine using common powerful oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is often inefficient. These reactions are difficult to control and frequently lead to over-oxidation, yielding products like nitrones, oximes, or nitro compounds, rather than the desired hydroxylamine orgsyn.org.
More specialized reagents have been developed to achieve selective N-hydroxylation. N-Sulfonyloxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (known as the Davis reagent), are effective electrophilic oxygen transfer agents organic-chemistry.orgwikipedia.org. A well-established application of Davis-type reagents is the oxidation of secondary amines to provide the corresponding hydroxylamines acs.org. This approach offers a milder and more selective alternative to traditional oxidants.
Enzymatic Oxidation: In biological systems, Cytochrome P450 (CYP) enzymes are capable of metabolizing alkyl- and arylamines, which can include N-hydroxylation nih.gov. Studies on the mechanism of N-hydroxylation by CYP enzymes for primary and secondary amines suggest a preference for a hydrogen abstraction and rebound mechanism over a direct oxygen transfer nih.gov. While enzymatic synthesis offers high selectivity, its application in bulk chemical synthesis can be limited by factors such as enzyme stability and cost.
Indirect methods circumvent the challenges of direct oxidation by constructing the N-hydroxy group through a series of reactions involving a functionalized precursor. These routes often provide better control and higher yields.
Reduction of Oximes and Nitrones: A common indirect route involves the reduction of an oxime. For instance, 4-methylthio-α-methylphenethylamine can be converted to its corresponding ketone, which then reacts with hydroxylamine to form an oxime. Subsequent reduction of this oxime with a reducing agent like sodium cyanoborohydride yields the N-hydroxy derivative psu.edu.
Another robust indirect method proceeds via a nitrone intermediate. This strategy involves a three-step sequence starting with the selective mono-cyanomethylation of the primary amine. The resulting secondary amine is then oxidized with an agent like m-CPBA to regioselectively form a stable nitrone. The final step is a hydroxylaminolysis reaction, which cleaves the nitrone to furnish the target N-monoalkylhydroxylamine orgsyn.org. This method has been successfully used to prepare N-hydroxy-(S)-1-phenylethylamine oxalate (B1200264) in high enantiomeric purity orgsyn.org.
Nitrosocarbonyl Hetero-ene Reaction: A sophisticated method for generating chiral hydroxylamines involves the nitrosocarbonyl hetero-ene reaction. This process can utilize a copper-catalyzed aerobic oxidation of a chiral nitrosocarbonyl precursor. The reaction is highly diastereoselective and applicable to a range of silyl (B83357) enol ethers, yielding functionalized chiral hydroxylamines nih.gov. These intermediates can then be further transformed into the desired N-hydroxyphenethylamine derivatives nih.gov.
Synthesis of Substituted Benzeneethanamine Scaffolds
The core phenethylamine structure, which can be substituted on the aromatic ring or the ethylamine (B1201723) side chain, is a crucial precursor. Various synthetic strategies exist to construct this scaffold.
A modern and modular approach is the nickel-catalyzed cross-electrophile coupling. This method can join aliphatic aziridines with (hetero)aryl iodides using a photocatalytic system, providing access to a wide array of β-phenethylamine scaffolds nih.govwikipedia.org. Another innovative method uses N-pyridinium aziridines as versatile electrophiles that can be coupled with organozinc nucleophiles in the presence of a nickel catalyst acs.org.
A more traditional and scalable route involves the reduction of β-nitrostyrenes. These unsaturated nitroalkenes, which are readily prepared via the Henry reaction between an aromatic aldehyde and a nitroalkane, can be reduced to the corresponding phenethylamines. A one-pot procedure using sodium borohydride (B1222165) and copper(II) chloride under mild conditions has been shown to be effective for this transformation organic-chemistry.org.
The following table summarizes various methods for synthesizing the phenethylamine scaffold.
| Method | Precursors | Reagents/Catalysts | Key Features |
| Nitrostyrene Reduction | Substituted β-nitrostyrenes | NaBH₄, CuCl₂ | Scalable, high-yielding, mild conditions, avoids inert atmospheres. organic-chemistry.org |
| Aziridine-Aryl Halide Coupling | Aliphatic aziridines, Aryl iodides | Ni catalyst, Photoredox catalyst | Modular, broad scope for aryl and backbone substitution. nih.govwikipedia.org |
| N-Pyridinium Aziridine Coupling | N-pyridinium aziridines, Organozinc nucleophiles | NiBr₂, Ligands | Modular, allows for diverse functionalization of the amine. acs.org |
| Reductive Amination | Phenylacetones | Amines (e.g., NH₂OH), NaBH₃CN | Direct introduction of the amine or hydroxylamine group. psu.edu |
Stereoselective Synthesis of Enantiomers and Diastereomers
Benzeneethanamine, N-hydroxy- can possess chirality, particularly when substituted on the α- or β-carbon of the ethylamine chain. The synthesis of specific enantiomers or diastereomers requires stereocontrolled reactions.
One effective strategy is to start from an enantiomerically pure precursor. For example, N-hydroxy-(S)-1-phenylethylamine oxalate has been synthesized starting from optically pure (S)-1-phenylethylamine, with the chirality being maintained throughout the reaction sequence via a nitrone intermediate orgsyn.org.
Asymmetric catalytic methods are also powerful tools. The nickel-catalyzed cross-coupling of aziridines with aryl halides can be rendered stereoconvergent by using chiral ligands, allowing for the synthesis of enantioenriched β-phenethylamine products acs.org.
Furthermore, diastereoselective reactions can be employed. The nitrosocarbonyl hetero-ene reaction using a chiral nitrosocarbonyl precursor has been shown to be highly diastereoselective nih.gov. Similarly, the hydrogenation of a chiral α-amino ketone intermediate has been used to produce an enantiopure N-hydroxyphenethylamine derivative with high yield and enantiopurity nih.gov.
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of Benzeneethanamine, N-hydroxy- aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency.
Biocatalysis and Biosynthesis: A prominent green approach is the use of engineered microorganisms to perform complex chemical transformations. Researchers have successfully reconstructed metabolic pathways in Escherichia coli to synthesize N-hydroxycinnamoyl phenethylamines. Current time information in Bangalore, IN. In some instances, these compounds were synthesized directly from glucose, representing a route that utilizes a renewable feedstock Current time information in Bangalore, IN.. These biosynthetic methods operate in water under mild conditions, avoiding harsh solvents and reagents.
Use of Recyclable Reagents: The development of reactions that use recoverable and reusable reagents is a key aspect of green chemistry. An efficient and green procedure for the regioselective oxidation of 4-hydroxyphenethylamine derivatives utilizes polymer-supported 2-iodoxybenzoic acid (IBX) ethz.ch. After the reaction, the polymer-supported oxidant can be recovered, regenerated, and reused multiple times without a significant loss in efficiency ethz.ch. Similarly, methods using recoverable promoters like cupric chloride for the hydrolysis of oximes—a reaction relevant to hydroxylamine synthesis—also contribute to more sustainable processes.
Atom Economy and Process Efficiency: Synthetic routes that are scalable, high-yielding, and avoid the need for inert atmospheres or complex purification techniques align with green chemistry principles by saving energy and reducing waste organic-chemistry.org. Multicomponent reactions, which combine several starting materials in a single step to form a complex product, are also recognized as advanced tools for sustainable organic synthesis because they often increase atom economy and reduce the number of synthetic steps and purification procedures.
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the N-Hydroxyl Group
The N-hydroxyl group is the primary site of reactivity in Benzeneethanamine, N-hydroxy-, participating in a variety of transformations including oxidation, reduction, condensation, and rearrangement reactions.
Oxidation Pathways and Product Identification
The oxidation of N,N-disubstituted hydroxylamines is a direct and efficient method for the synthesis of nitrones, which are valuable intermediates in organic synthesis. chimia.chnih.gov This transformation can be applied to Benzeneethanamine, N-hydroxy-, where the N-hydroxyl group is oxidized to form the corresponding N-oxide of an imine. A variety of oxidizing agents can effect this transformation under mild conditions. arkat-usa.org
The primary product of the oxidation of Benzeneethanamine, N-hydroxy- is the corresponding nitrone, N-(2-phenylethylidene)amine oxide. This reaction involves the removal of two hydrogen atoms from the substrate. Common reagents used for the oxidation of hydroxylamines include yellow mercuric oxide, sodium hypochlorite (B82951) (NaOCl), and N-t-butylbenzenesulfinimidoyl chloride. chimia.charkat-usa.orgwikipedia.org The choice of oxidant can influence reaction conditions and yields. For instance, while mercuric oxide is effective, its toxicity has led to the development of alternative, safer reagents like NaOCl. chimia.ch
| Oxidizing Agent | Product | General Conditions | Reference |
|---|---|---|---|
| Mercuric Oxide (HgO) | N-(2-phenylethylidene)amine oxide | Aqueous or organic solvent, room temperature | wikipedia.org |
| Sodium Hypochlorite (NaOCl) | N-(2-phenylethylidene)amine oxide | Biphasic system (e.g., CH2Cl2/water), 0 °C to room temperature | chimia.ch |
| N-t-butylbenzenesulfinimidoyl chloride / DBU | N-(2-phenylethylidene)amine oxide | Organic solvent, -78 °C to room temperature | arkat-usa.org |
Reduction Pathways and Product Identification
The N-hydroxyl group can be reduced to the corresponding primary amine, yielding phenethylamine (B48288). This transformation is a key reaction, effectively reversing the N-hydroxylation process. The reduction can be achieved using various chemical reducing agents. A common method for the synthesis of phenethylamines involves the reduction of β-nitrostyrenes, which proceeds through a nitroalkane intermediate and ultimately yields the amine. chemrxiv.org Similarly, direct reduction of the N-hydroxyl group can be accomplished.
Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Palladium, Platinum, or Nickel) or metal-acid systems (e.g., Zinc in acetic acid) are standard methods for reducing hydroxylamines to amines. The product of this reaction is phenethylamine.
| Reducing Agent/System | Product | General Conditions |
|---|---|---|
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Phenethylamine | Pressurized hydrogen, solvent (e.g., ethanol) |
| Zinc / Acetic Acid (Zn/CH₃COOH) | Phenethylamine | Aqueous acidic medium |
| Lithium Aluminium Hydride (LiAlH₄) | Phenethylamine | Anhydrous ether or THF |
Condensation Reactions and Cyclization Mechanisms
The N-hydroxyl group of Benzeneethanamine, N-hydroxy- can participate in condensation reactions, typically with carbonyl compounds such as aldehydes and ketones. nih.gov This reaction can lead to the formation of nitrones, similar to the oxidation pathway, but via a dehydration mechanism.
Cyclization reactions involving Benzeneethanamine, N-hydroxy- are also plausible, particularly under specific structural and reaction conditions. For phenethylamine derivatives that possess hydroxyl groups on the aromatic ring (catecholamines), oxidation can lead to catecholamine o-quinones. These intermediates can then undergo an intramolecular Michael addition, a cyclization step that is often rate-limiting in the autoxidation process. rsc.org For Benzeneethanamine, N-hydroxy- itself, intramolecular cyclization would likely require prior functionalization of the phenyl ring to facilitate nucleophilic attack by the N-hydroxyl group.
Another potential pathway involves a cascade reaction. For example, condensation with an aldehyde containing a tethered leaving group and a dipolarophile can lead to an oxime intermediate, which then undergoes cyclization to a nitrone, followed by an intramolecular 1,3-dipolar cycloaddition to form complex heterocyclic structures. whiterose.ac.uk
Rearrangement Reactions (e.g., Hofmann-Löffler-Freytag, Bamberger-type, if applicable)
Certain classes of nitrogen-containing compounds undergo characteristic rearrangement reactions. The applicability of these named reactions to Benzeneethanamine, N-hydroxy- depends on its specific structure and the required reaction intermediates.
Bamberger-type Rearrangement: The classic Bamberger rearrangement involves the acid-catalyzed transformation of N-phenylhydroxylamines into 4-aminophenols. wikipedia.orgscribd.com The mechanism proceeds via O-protonation of the hydroxylamine (B1172632), followed by the loss of water to form a nitrenium ion intermediate. This electrophilic intermediate is then attacked by water at the para-position of the aromatic ring to yield the final product. thieme.combeilstein-journals.org This reaction is not directly applicable to Benzeneethanamine, N-hydroxy-, because the nitrogen atom is not directly attached to the phenyl ring. The substrate must be an N-arylhydroxylamine for the characteristic rearrangement to occur. wikipedia.orghellenicaworld.com
Hofmann-Löffler-Freytag Reaction: This reaction is a powerful method for synthesizing pyrrolidines or piperidines through a remote C-H functionalization. wikipedia.org The reaction is initiated by the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid. wordpress.com This generates a nitrogen-centered radical which abstracts a hydrogen atom from the δ-carbon in an intramolecular 1,5-hydrogen atom transfer. The resulting carbon-centered radical then propagates a chain reaction to form a δ-haloamine, which cyclizes upon basification to yield the pyrrolidine (B122466) product. wikipedia.orgwordpress.com
For Benzeneethanamine, N-hydroxy- to undergo this reaction, it would first need to be converted into its corresponding N-haloamine derivative (e.g., N-chloro- or N-bromo-benzeneethanamine). This preliminary step would make the substrate suitable for the radical-mediated cyclization characteristic of the Hofmann-Löffler-Freytag reaction. wikipedia.org
Reactions Involving the Amine Moiety
The nitrogen atom in Benzeneethanamine, N-hydroxy- can undergo reactions typical of secondary hydroxylamines, such as acylation and alkylation.
Acylation and Alkylation Reactions
Acylation: The nitrogen atom can be acylated by reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction results in the formation of an N-acyl-N-hydroxy-benzeneethanamine, which belongs to the class of compounds known as hydroxamic acids. This reaction is analogous to the acylation of primary and secondary amines.
Alkylation: N-alkylation of the hydroxylamine nitrogen introduces an additional alkyl group, yielding an N,N-disubstituted hydroxylamine. Efficient methods for the N-alkylation of the related compound, phenethylamine, often employ alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., iridium or ruthenium complexes). nih.govresearchgate.netnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, condensation with the amine to form an imine, and subsequent reduction of the imine by the catalyst using the "borrowed" hydrogen. nih.gov A similar strategy could be applied to alkylate Benzeneethanamine, N-hydroxy-.
| Reaction Type | Reagent | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | N-acyl-N-hydroxy-benzeneethanamine (Hydroxamic acid) | Base (e.g., pyridine, triethylamine), organic solvent |
| Alkylation | Alkyl Halide (R-X) | N-alkyl-N-hydroxy-benzeneethanamine | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF, acetonitrile) |
| Alkylation (Borrowing Hydrogen) | Alcohol (R-OH) | N-alkyl-N-hydroxy-benzeneethanamine | Transition metal catalyst (e.g., Ir or Ru complex), heat |
Reactivity of the Aromatic Ring
The reactivity of the benzene (B151609) ring in Benzeneethanamine, N-hydroxy- towards electrophilic attack is significantly influenced by the electronic properties of the N-hydroxy-ethanamine substituent. This substituent's ability to donate or withdraw electron density from the ring, through both inductive and resonance effects, determines the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.
The directing effect of a substituent in EAS is paramount in determining the position of the incoming electrophile. quizlet.comwikipedia.org Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors.
The N-hydroxy-ethanamine substituent (-CH₂CH₂NHOH) is expected to be an activating group and an ortho-, para-director . This is due to the following electronic effects:
Inductive Effect (-I): The nitrogen and oxygen atoms in the N-hydroxy group are more electronegative than carbon, leading to a slight electron-withdrawing inductive effect through the sigma bonds. This effect tends to deactivate the ring.
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions. ulethbridge.caorganicchemistrytutor.com
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on Benzeneethanamine, N-hydroxy-
| Reaction | Electrophile | Expected Major Products |
|---|---|---|
| Nitration | NO₂⁺ | ortho-Nitro- and para-Nitro-Benzeneethanamine, N-hydroxy- |
| Halogenation | Br⁺, Cl⁺ | ortho-Bromo/Chloro- and para-Bromo/Chloro-Benzeneethanamine, N-hydroxy- |
| Friedel-Crafts Alkylation | R⁺ | ortho-Alkyl- and para-Alkyl-Benzeneethanamine, N-hydroxy- |
The benzene ring of Benzeneethanamine, N-hydroxy- can undergo hydrogenation to form a cyclohexyl ring, although this typically requires more forcing conditions (higher pressure and/or more active catalysts) than the reduction of the N-hydroxy group. Catalytic hydrogenation using catalysts such as rhodium, ruthenium, or platinum under appropriate conditions can achieve this transformation.
Selective hydrogenation of nitroaromatics to N-arylhydroxylamines has been extensively studied. rsc.orgnih.gov These reactions are often carried out using platinum catalysts, and additives can be used to inhibit the further reduction of the hydroxylamine to an amine. rsc.orgresearchgate.net While this is the reverse of the reduction of the N-hydroxy group, the conditions and catalytic systems are relevant. For the hydrogenation of Benzeneethanamine, N-hydroxy-, a potential outcome is the reduction of the N-hydroxy group to an amine, yielding phenethylamine, or the complete saturation of the aromatic ring to form cyclohexylethanamine, N-hydroxy-. The specific product would depend on the catalyst, solvent, and reaction conditions employed.
Degradation Pathways and Stability Studies
The stability of Benzeneethanamine, N-hydroxy- is a critical aspect of its chemical profile. The N-hydroxy functionality, in particular, renders the molecule susceptible to degradation under various conditions, both in aqueous and organic media.
Aqueous Media: Studies on analogous compounds, such as N-hydroxy-3,4-methylenedioxymethamphetamine (N-OH-MDMA), have demonstrated significant instability in neutral to basic aqueous solutions. nih.gov The degradation of N-OH-MDMA was observed to be pronounced in a pH 10 buffer solution. nih.gov This suggests that Benzeneethanamine, N-hydroxy- is likely to be unstable in alkaline aqueous environments. The degradation in alkaline solutions is believed to involve reactive oxygen species. nih.gov The hydroxylamine group itself is known to be unstable and can decompose, particularly in aqueous solutions. acs.org The decomposition can be influenced by factors such as pH and the presence of metal ions.
Organic Media: The stability of hydroxylamines in organic solvents can also be variable. Some hydroxylamines have been observed to undergo gradual oxidation to the corresponding oximes when dissolved in solvents like methanol. researchgate.net This oxidation can occur without the need for aeration. researchgate.net Therefore, it is plausible that Benzeneethanamine, N-hydroxy- could degrade in certain organic solvents, particularly protic solvents, to form the corresponding oxime.
Based on studies of similar N-hydroxy compounds, several degradation products of Benzeneethanamine, N-hydroxy- can be anticipated.
In alkaline aqueous solutions, the degradation of N-OH-MDMA yielded products resulting from both oxidation and rearrangement. nih.gov By analogy, the degradation of Benzeneethanamine, N-hydroxy- could lead to:
Phenethylamine: Formed through the reduction of the N-hydroxy group.
Phenylacetaldehyde Oxime: The product of oxidation of the N-hydroxy-ethanamine side chain.
Further degradation products: Resulting from more complex rearrangements and reactions of the initial degradation products.
In organic solvents, the primary degradation product is likely to be phenylacetaldehyde oxime , formed through the oxidation of the hydroxylamine functionality. researchgate.net
Table 3: Potential Degradation Products of Benzeneethanamine, N-hydroxy-
| Condition | Potential Degradation Product | Formation Pathway |
|---|---|---|
| Alkaline Aqueous Solution | Phenethylamine | Reduction of N-hydroxy group |
| Alkaline Aqueous Solution | Phenylacetaldehyde Oxime | Oxidation of N-hydroxy-ethanamine |
The identification and characterization of these degradation products would typically involve techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Kinetic and Mechanistic Investigations of Key Transformations
Detailed kinetic and mechanistic investigations focusing specifically on the key transformations of Benzeneethanamine, N-hydroxy- are not extensively reported in the available scientific literature. Such studies are crucial for understanding the pathways and rates of its reactions, including oxidation, reduction, and rearrangement.
Specific data on the reaction rate determinations for the transformations of Benzeneethanamine, N-hydroxy- are not available in the reviewed literature. To determine reaction rates, experimental techniques such as spectroscopy or chromatography would be necessary to monitor the change in concentration of the reactant over time under controlled conditions. The data would then be fitted to a rate law to determine the reaction order and the rate constant.
Table 1: Status of Reaction Rate Data for Benzeneethanamine, N-hydroxy-
| Transformation | Reaction Order | Rate Constant (k) | Experimental Conditions |
| Oxidation | Data not available | Data not available | Data not available |
| Reduction | Data not available | Data not available | Data not available |
| Rearrangement | Data not available | Data not available | Data not available |
This table is for illustrative purposes to highlight the absence of available data.
There is no information available in the scientific literature regarding the transition state analysis for the chemical transformations of Benzeneethanamine, N-hydroxy-. Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides insights into the energy barriers and the geometry of the transition state structures of a reaction. This information is fundamental to understanding the reaction mechanism at a molecular level. Without such studies, the mechanistic pathways of Benzeneethanamine, N-hydroxy- transformations cannot be definitively described.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in determining the electronic structure and related properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to map the energy and distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net It is widely applied to study the electronic properties of molecules like Benzeneethanamine, N-hydroxy-. In a typical DFT study, the B3LYP functional combined with a basis set such as 6-311+G(d,p) is used to optimize the molecular geometry and calculate various electronic parameters. nih.govresearchgate.net
Key applications of DFT for this compound include:
Geometric Optimization : Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net
Solvent Effects : Investigating how the molecular structure and electronic properties are influenced by different solvent environments (e.g., methanol, ethanol, DMSO) using models like the Polarizable Continuum Model (PCM). researchgate.net Studies on similar molecules have shown that solvent polarity can subtly alter bond lengths and orbital energies. researchgate.net For instance, the HOMO energy, which relates to the electron-donating ability, can become more negative in more polar solvents, indicating a greater tendency to donate electrons. researchgate.net
Molecular Electrostatic Potential (MEP) : Mapping the MEP surface identifies the electron-rich and electron-deficient regions of the molecule, providing insights into sites susceptible to electrophilic and nucleophilic attack. niscpr.res.in
Ab initio—Latin for "from the beginning"—methods are quantum calculations based on first principles without the use of experimental data or empirical parameters. numberanalytics.com These methods, while computationally more demanding than DFT, can offer higher accuracy. numberanalytics.com
Common ab initio methods include:
Hartree-Fock (HF) Theory : This is a foundational method that provides a starting point for more advanced calculations. numberanalytics.com
Møller-Plesset Perturbation Theory (MP2) : This method improves upon HF by including electron correlation, which is crucial for accurately describing intermolecular interactions. numberanalytics.comnih.gov
Coupled-Cluster (CC) Theory : Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties, though their computational cost limits them to smaller systems. numberanalytics.comnih.gov
For Benzeneethanamine, N-hydroxy-, these high-level calculations can be used to benchmark the results from DFT and to obtain highly reliable data on its electronic structure, ionization potential, and electron affinity. numberanalytics.com
The flexibility of the ethylamine (B1201723) side chain in Benzeneethanamine, N-hydroxy- gives rise to multiple possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. libretexts.org
This process is typically performed by rotating key dihedral angles, such as the C-C bond of the ethylamine chain and the C-N bond. A potential energy surface scan is conducted using a method like DFT to calculate the energy at each rotational step. ufms.br The resulting energy landscape reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. ufms.br This analysis is vital for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.
Table 1: Hypothetical Conformational Analysis Data for Benzeneethanamine, N-hydroxy-
| Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 60° | 0.5 | Gauche |
| 180° | 0.0 | Anti (Global Minimum) |
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale of nanoseconds to microseconds. researchgate.netacellera.com
For Benzeneethanamine, N-hydroxy-, an MD simulation would typically involve:
Placing the molecule in a simulation box filled with a solvent, such as water.
Using a force field (e.g., COMPASS, AMBER) to define the potential energy of the system. mdpi.com
Simulating the system's evolution at a constant temperature and pressure (NPT ensemble). dovepress.com
Analysis of the MD trajectory provides valuable information about:
Conformational Flexibility : By tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, one can quantify the molecule's flexibility and identify which parts are more rigid or mobile. dovepress.com
Intermolecular Interactions : MD simulations explicitly model interactions between the solute and solvent molecules. For Benzeneethanamine, N-hydroxy-, this allows for a detailed study of hydrogen bonding between its N-hydroxy group and surrounding water molecules. The number and lifetime of these hydrogen bonds can be calculated to understand its solvation and interaction patterns. dovepress.commdpi.com
Computational Prediction of Reaction Mechanisms and Transition States
Computational methods are instrumental in elucidating the pathways of chemical reactions. cecam.org By mapping the potential energy surface, chemists can identify the most likely mechanism for a given transformation, including the structures of any intermediates and transition states. ox.ac.ukarxiv.org
For Benzeneethanamine, N-hydroxy-, computational studies could predict the mechanisms of various potential reactions, such as:
Oxidation : The N-hydroxy group is susceptible to oxidation. Calculations could model the reaction with an oxidizing agent to determine the activation energy and the structure of the resulting nitroso or nitrone species.
Metabolism : Computational approaches can model metabolic transformations, such as those catalyzed by cytochrome P450 enzymes. This involves calculating the energy profile for processes like hydroxylation of the benzene (B151609) ring or N-dealkylation. mdpi.com
Decomposition : The thermal or photochemical decomposition pathways can be investigated by locating the relevant transition states and predicting the reaction products.
These studies typically employ DFT or ab initio methods to optimize the geometries of reactants, products, and transition states, and to calculate the reaction and activation energies. ox.ac.ukdntb.gov.ua
Spectroscopic Parameter Prediction and Simulation
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. ox.ac.uk
Vibrational Frequencies (IR Spectroscopy) : DFT calculations can compute the vibrational frequencies of a molecule. niscpr.res.in These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds and can be compared with experimental Infrared (IR) spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. niscpr.res.in Comparing the predicted shifts with experimental values is a powerful method for structure verification. nih.govniscpr.res.in
Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for Benzeneethanamine, N-hydroxy-
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |
|---|---|---|
| O-H Stretch | 3450 | 3465 |
| N-H Stretch (if present) | N/A | N/A |
| Aromatic C-H Stretch | 3060 | 3075 |
| Aliphatic C-H Stretch | 2925 | 2938 |
| C=C Aromatic Ring Stretch | 1605 | 1610 |
Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for Benzeneethanamine, N-hydroxy-
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |
|---|---|---|
| C1 (ipso) | 138.5 | 139.0 |
| C2/C6 (ortho) | 129.0 | 129.5 |
| C3/C5 (meta) | 128.5 | 128.8 |
| C4 (para) | 126.0 | 126.3 |
| Cα (CH₂) | 38.0 | 38.5 |
Synthetic Utility and Applications in Chemical Sciences Non Biological
Role as a Building Block in Multi-Step Organic Synthesis
Benzeneethanamine, N-hydroxy-, also known as N-(2-phenylethyl)hydroxylamine, serves as a crucial intermediate in the synthesis of more complex molecules. chemimpex.comcymitquimica.com Its bifunctional nature, possessing both a nucleophilic hydroxylamine (B1172632) group and a phenylethyl moiety, allows for a diverse range of chemical transformations.
One of the primary applications of this compound is in the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. For instance, it can be utilized in cyclization reactions to form various ring systems. The hydroxylamine functionality can react with carbonyl compounds to form nitrones, which are versatile intermediates for 1,3-dipolar cycloaddition reactions, leading to the synthesis of isoxazolidine (B1194047) and isoxazoline (B3343090) derivatives. These, in turn, can be further elaborated into a variety of complex molecular frameworks.
Furthermore, the phenylethyl group can be modified through various aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene (B151609) ring. This provides a strategic handle for tailoring the properties of the final product. Recent research has highlighted the use of phenylethyl and their hydroxylamine derivatives as important synthetic building blocks that can participate in numerous fundamental transformations and the construction of heterocyclic compounds. rsc.orgrsc.org
A notable recent development is the use of palladium-catalyzed meta-C–H functionalization of phenylethyl alcohol and their hydroxylamine derivatives. rsc.orgrsc.org This method employs a removable oxime ether directing group to achieve efficient arylation at the meta position of the phenyl ring, a traditionally challenging transformation. rsc.orgrsc.org This strategy provides a dual approach to access both meta-substituted alcohols and hydroxylamines, expanding the synthetic toolbox for creating diverse and complex molecules. rsc.org
Precursor for Novel Chemical Scaffolds and Architectures
The inherent reactivity of Benzeneethanamine, N-hydroxy- makes it an excellent starting material for the generation of novel chemical scaffolds and complex molecular architectures. wikipedia.orgbuponline.com These architectures are not limited to simple heterocyclic systems but can extend to more intricate three-dimensional structures with unique topological features.
The concept of mechanically interlocked molecular architectures (MIMAs), such as catenanes and rotaxanes, represents a frontier in chemical synthesis. wikipedia.org While direct involvement of Benzeneethanamine, N-hydroxy- in the synthesis of MIMAs is not extensively documented, its derivatives with appropriate functional groups could potentially be employed in the template-directed synthesis of such structures. The phenylethyl group can act as a "thread" component in the formation of rotaxanes, where a macrocycle is mechanically trapped.
Moreover, the ability to introduce various substituents onto the benzene ring and modify the hydroxylamine group allows for the creation of a library of derivatives with diverse steric and electronic properties. These derivatives can then be used as building blocks in combinatorial synthesis to rapidly generate a multitude of new chemical entities. The development of such molecular architectures is crucial for discovering new materials and compounds with desired properties. buponline.com
Applications in Materials Science and Polymer Chemistry
The utility of Benzeneethanamine, N-hydroxy- and its derivatives extends into the realm of materials science and polymer chemistry. chemimpex.comsigmaaldrich.comlookchem.com While research in this area is still emerging, the unique properties of these compounds suggest significant potential.
Hydroxylamine derivatives, in general, have been explored for their role in polymer chemistry. For example, specific N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine derivatives are used as initiators in nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. sigmaaldrich.com This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. Although not Benzeneethanamine, N-hydroxy- itself, this highlights the potential of related structures in advanced polymerization methods.
Furthermore, derivatives of Benzeneethanamine, N-hydroxy- can be incorporated into polymer backbones or used as additives to modify the properties of existing polymers. The phenylethyl group can enhance the thermal stability and mechanical properties of polymers. Additionally, the hydroxylamine functionality can act as a cross-linking site or as a point for post-polymerization modification, allowing for the introduction of new functionalities and the creation of smart materials that respond to external stimuli. There is also potential for its use in developing conductive polymers. lookchem.com
Development of Chemical Reagents and Ligands
Benzeneethanamine, N-hydroxy- and its derivatives are valuable precursors for the development of novel chemical reagents and ligands for transition metal catalysis. nih.govtcichemicals.com The hydroxylamine group can be transformed into various other functional groups, leading to a diverse array of reagents with specific applications in organic synthesis.
For instance, oxidation of the hydroxylamine can yield nitroso compounds, which are useful reagents in various organic transformations. Furthermore, the development of new Mitsunobu reagents has expanded the scope of this important reaction, and hydroxylamine derivatives can play a role in the design of such reagents. tcichemicals.com
In the field of coordination chemistry, the nitrogen and oxygen atoms of the hydroxylamine moiety can act as a bidentate ligand, coordinating to metal centers. The phenylethyl group provides a scaffold that can be readily modified to tune the steric and electronic properties of the resulting ligand. This allows for the design of tailored ligands for specific catalytic applications, such as asymmetric synthesis and cross-coupling reactions. The ability to create a diverse set of ligands from a common precursor is a significant advantage in the development of new and efficient catalytic systems. The potential of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine as a ligand in coordination chemistry has been noted.
Q & A
Q. How can the molecular structure of N-hydroxy-Benzeneethanamine be validated using spectroscopic and computational tools?
To confirm the structure, combine NMR spectroscopy to identify the N-hydroxy group’s proton environment (δ ~8–9 ppm for NHOH) and mass spectrometry to verify the molecular ion peak (e.g., [M+H]⁺). Computational tools like 3D SDF/MOL files (generated via ball-and-stick models) enable visualization of bond angles and spatial arrangements . The SMILES string (e.g., derived for analogous compounds like CNCC(O)c1cc(F)c(O)c(O)c1F) and InChIKey (e.g., KCSBHJHUGQEHSD-UHFFFAOYSA-N) aid in database cross-referencing .
Q. What experimental protocols are recommended for characterizing the thermodynamic properties of N-hydroxy-Benzeneethanamine?
Use differential scanning calorimetry (DSC) to measure melting points and gas-phase IR spectroscopy to detect hydrogen bonding in the N-hydroxy group. For enthalpy of vaporization (ΔvapH), apply the Clausius-Clapeyron equation to vapor pressure data collected at varying temperatures . Reference NIST’s thermochemical databases for validation of experimental results .
Q. How can researchers distinguish N-hydroxy-Benzeneethanamine from its non-hydroxylated analogs using chromatographic methods?
Employ reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm). The N-hydroxy group increases polarity, reducing retention time compared to non-hydroxylated derivatives. Validate with high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₈H₁₁NO) and fragmentation patterns .
Q. What synthetic routes are reported for introducing the N-hydroxy moiety into benzeneethanamine derivatives?
While direct synthesis methods are not explicitly documented in the evidence, analogous strategies include:
- Hydroxylamine-mediated substitution : Reacting primary amines with hydroxylamine under acidic conditions.
- Protecting group strategies : Using tert-butoxycarbonyl (Boc) groups to prevent over-oxidation, followed by deprotection .
Q. How does the N-hydroxy group influence the compound’s solubility in aqueous vs. organic solvents?
The N-hydroxy group enhances aqueous solubility due to hydrogen bonding. Partition coefficient (logP) calculations (e.g., via XLogP3 ) predict lower hydrophobicity compared to non-hydroxylated analogs. Experimental validation can use shake-flask methods with octanol/water phases .
Advanced Research Questions
Q. How can computational docking resolve contradictions in reported binding affinities of N-hydroxy-Benzeneethanamine with biological targets?
Use molecular docking software (AutoDock Vina, Schrödinger) to model interactions with proteins (e.g., oxidases or receptors). For example, in a study on similar compounds, hydrogen bonds with polar residues (e.g., Asp, Glu) and π-π stacking with aromatic side chains were critical for affinity . Discrepancies may arise from protonation states—evaluate using pH-dependent docking simulations .
Q. What strategies address conflicting data on the stability of N-hydroxy-Benzeneethanamine under varying pH conditions?
Perform accelerated stability studies across pH 1–13 at 40°C/75% RH. Use LC-MS to track degradation products (e.g., oxidation to nitroso compounds). The N-hydroxy group is prone to autoxidation in alkaline conditions; adding antioxidants (e.g., ascorbic acid) or storing at ≤4°C in inert atmospheres improves stability .
Q. How can researchers optimize reaction yields for N-hydroxy-Benzeneethanamine derivatives while minimizing side products?
Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (DMF, DMSO) improves hydroxylamine reactivity. Monitor intermediates via in-situ FTIR to detect unwanted byproducts (e.g., imines) .
Q. What in silico methods predict the pharmacokinetic profile of N-hydroxy-Benzeneethanamine?
Use QSAR models to estimate absorption (e.g., Caco-2 permeability) and molecular dynamics simulations to assess blood-brain barrier penetration. Tools like SwissADME predict metabolic sites (e.g., CYP450-mediated oxidation of the benzene ring) .
Q. How do substituents on the benzene ring modulate the electronic effects of the N-hydroxy group in benzeneethanamine derivatives?
Perform DFT calculations (e.g., Gaussian 16) to analyze charge distribution. Electron-withdrawing groups (e.g., -NO₂) increase the acidity of the N-hydroxy proton, enhancing hydrogen-bonding capacity. Compare with experimental pKa measurements using potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
